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Compound of Interest |

Compound Name: N-(3-chlorophenyl)propanamide
CAS No.: 2760-33-0
Cat. No.: B183546

Get Quote

Executive Summary

N-(3-chlorophenyl)propanamide, commonly referred to in agricultural and chemical literature
as m-chloropropionanilide, is a halogenated aromatic amide. As a mono-chlorinated analog of
the widely utilized selective herbicide Propanil (3',4'-dichloropropionanilide), this compound
serves as a critical baseline molecule in structure-activity relationship (SAR) studies for
agrochemical development and pharmaceutical intermediate synthesis[1].

This technical guide provides an in-depth analysis of its physicochemical properties, its role in
Photosystem Il (PSII) inhibition, and a self-validating synthetic protocol designed for high-yield
laboratory generation.

Chemical Identity & Physicochemical Profiling

The structural framework of N-(3-chlorophenyl)propanamide consists of a propionyl group
attached to the nitrogen atom of a meta-substituted chloroaniline ring. The absence of a para-
chlorine atom (which is present in Propanil) significantly alters its lipophilicity, metabolic
stability, and binding affinity in biological targets[1].
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Property Value

IUPAC Name N-(3-chlorophenyl)propanamide

Common Synonyms 3'-chloropropionanilide, m-chloropropionanilide
CAS Registry Number 2760-33-0[2]

Molecular Formula C9H10CINO[2]

Molecular Weight 183.639 g/mol [2]

SMILES String CCC(=0O)Nclccee(Chel[3]

Chemical Class Propionanilide / Halogenated Amide

Typical Appearance Solid (crystalline powder)

Mechanistic Pathway: Photosystem Il Inhibition &
SAR Context

Propionanilides are well-documented inhibitors of the photosynthetic electron transport
chain[1]. While m-chloropropionanilide exhibits lower herbicidal potency than its 3,4-dichloro
counterpart, its mechanism of action remains identical, making it a valuable tool for
comparative biochemical assays.

The compound penetrates the plant cuticle and translocates to the chloroplasts. Within the
thylakoid membrane, it acts as a competitive inhibitor at the plastoquinone-binding niche ( QB)
on the D1 protein of Photosystem Il (PSII). By displacing plastoquinone, the amide halts the
transfer of electrons from P680 to the cytochrome b6f complex. This blockade prevents the
synthesis of ATP and NADPH, leading to an accumulation of reactive oxygen species (ROS),
oxidative stress, and ultimately, cellular necrosis.
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Fig 2. Mechanism of action for propionanilide-induced Photosystem Il inhibition.

Synthesis Methodology: A Self-Validating Protocol

The synthesis of N-(3-chlorophenyl)propanamide is achieved via a nucleophilic acyl
substitution. To ensure scientific integrity and reproducibility, the following protocol is designed
as a self-validating system, incorporating causality for every experimental choice and built-in

analytical checkpoints.

Experimental Workflow

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b183546/docs?utm_src=pdf-body-img#n-3-chlorophenyl-propanamide-structural-analysis-synthesis-and-mechanistic-profiling
https://www.benchchem.com/product/b183546/docs?utm_src=pdf-body#n-3-chlorophenyl-propanamide-structural-analysis-synthesis-and-mechanistic-profiling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183546?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Triethylamine HCI Neutralization Triethylammonium Chloride
(Acid Scavenger) (Byproduct)

3-Chloroaniline Nucleophilic Acyl
(Nucleophile) Substitution

Nucleophilic Acyl ]
Substitution N-(3-chlorophenyl)propanamide

(Target Product)

-
-
-
-
-
-
-
-
-
-

Dichloromethane
(Aprotic Solvent)

Click to download full resolution via product page

Fig 1. Nucleophilic acyl substitution workflow for N-(3-chlorophenyl)propanamide.

Step-by-Step Methodology

Step 1: Reagent Preparation & Setup

¢ Action: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0
equivalent of 3-chloroaniline and 1.2 equivalents of triethylamine (TEA) in anhydrous
dichloromethane (DCM).

o Causality: DCM is chosen as an aprotic solvent to prevent the premature hydrolysis of the
highly reactive propionyl chloride. TEA is strictly required as a non-nucleophilic acid
scavenger. Without TEA, the hydrogen chloride (HCI) generated during the reaction would
protonate the unreacted 3-chloroaniline, forming an insoluble and unreactive anilinium salt,
thereby capping the theoretical yield at 50%.

Step 2: Electrophile Addition

e Action: Submerge the reaction flask in an ice-water bath to bring the internal temperature to
0 °C. Add 1.1 equivalents of propionyl chloride dropwise via an addition funnel over 30
minutes.
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o Causality: The condensation reaction is highly exothermic. Dropwise addition at 0 °C controls
the reaction kinetics, preventing solvent boil-off and suppressing the formation of di-acylated
side products.

Step 3: Reaction Monitoring (Validation Checkpoint 1)

e Action: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2
hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 7:3
Hexanes:Ethyl Acetate eluent.

o Self-Validation: The reaction is deemed complete when the UV-active starting material spot
(3-chloroaniline, higher Rf) is entirely consumed and replaced by a single, more polar
product spot (the amide, lower Rf).

Step 4: Biphasic Workup

o Action: Quench the reaction with distilled water and transfer to a separatory funnel. Wash the
organic layer sequentially with:

o 1M HCI: Removes unreacted 3-chloroaniline and TEA.
o Saturated NaHCO3: Neutralizes residual propionyl chloride and propionic acid byproducts.
o Brine: Removes bulk water from the organic phase.

o Causality: This sequential liquid-liquid extraction isolates the neutral amide product in the
organic layer while partitioning all ionic and highly polar impurities into the aqueous waste.

Step 5: Purification & Characterization (Validation Checkpoint 2)

o Action: Dry the organic layer over anhydrous Na2S04, filter, and concentrate in vacuo.
Recrystallize the crude solid from an ethanol/water mixture.

o Self-Validation: Validate the final product via 1H -NMR spectroscopy. A successful synthesis
will yield a triplet (terminal methyl, ~1.2 ppm), a quartet (methylene, ~2.4 ppm), a broad
singlet (amide N-H, ~7.5 ppm), and a distinct multiplet for the meta-substituted aromatic
protons (7.0 - 7.6 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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